1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea
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Overview
Description
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea is a complex organic compound characterized by its unique structure, which includes cyclohexyl groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea typically involves the reaction of cyclohexyl isocyanate with a suitable amine. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-phenylurea
- 1-Cyclohexyl-1-methyl-3-(o-tolyl)urea
- 1-Cyclohexyl-3-(oxolan-2-ylmethyl)urea
Uniqueness
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
102433-07-8 |
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Molecular Formula |
C20H36N2O |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[4-(cyclohexylmethyl)cyclohexyl]urea |
InChI |
InChI=1S/C20H36N2O/c23-20(21-18-9-5-2-6-10-18)22-19-13-11-17(12-14-19)15-16-7-3-1-4-8-16/h16-19H,1-15H2,(H2,21,22,23) |
InChI Key |
DAXYUNRTSAWCFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CCC(CC2)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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